![molecular formula C₄₄H₄₇Cl₆NO₁₆ B1140393 N-Des-t-boc-10-déacétyl-7,10-O-bis{[(2,2,2-trichloroéthyl)oxy]carbonyl} Docétaxel CAS No. 114915-16-1](/img/structure/B1140393.png)
N-Des-t-boc-10-déacétyl-7,10-O-bis{[(2,2,2-trichloroéthyl)oxy]carbonyl} Docétaxel
Vue d'ensemble
Description
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is a derivative of Docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is characterized by the removal of the tert-butoxycarbonyl (t-boc) protecting group and the addition of two trichloroethyl carbonate groups at the 7 and 10 positions. The molecular formula of this compound is C44H47Cl6NO16, and it has a molecular weight of 1058.56 g/mol .
Applications De Recherche Scientifique
Cancer Treatment
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is studied for its effectiveness as an anti-cancer agent. It is related to Docetaxel, which is widely used in chemotherapy for various cancers including breast cancer, non-small cell lung cancer, and prostate cancer. The compound's mechanism involves inhibiting microtubule depolymerization, thereby preventing cancer cell division and promoting apoptosis in malignant cells .
Synthesis of Pharmacologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of other taxane derivatives. Its unique chemical structure allows for modifications that can enhance the therapeutic efficacy or reduce side effects associated with traditional Docetaxel treatments. Research has focused on optimizing synthetic routes to produce this compound efficiently .
Investigating Drug Efficacy and Safety
Studies have quantitatively evaluated factors influencing the efficacy and safety of docetaxel-based regimens. For instance, a study on the docetaxel-platinum combination revealed significant variations in overall survival rates among different ethnic groups and emphasized the need for tailored chemotherapy approaches based on patient demographics . This highlights the importance of compounds like N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel in understanding and improving treatment outcomes.
Case Study 1: Efficacy in Non-Small Cell Lung Cancer
A clinical investigation analyzed the effectiveness of docetaxel combined with platinum-based drugs in patients with advanced non-small cell lung cancer. The study utilized a parametric survival function model to assess overall survival rates and found that drug exposure influenced adverse event rates significantly. The findings underscored the potential of optimizing dosages of derivatives like N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel to improve patient outcomes .
Case Study 2: Synthesis Optimization
Research aimed at validating new enzymatic routes for synthesizing 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III has shown promising results. The study highlighted the efficiency of using ethyl acetate-water mixtures to enhance yield and purity during synthesis. Such advancements are crucial for scaling up production for clinical use .
Mécanisme D'action
Target of Action
The primary target of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is the microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel binds to the β-subunit of tubulin . Tubulin is the building block of microtubules. This binding stabilizes the microtubules and prevents their disassembly, which is a critical step in cell division . By inhibiting this process, the compound effectively halts cell division, leading to cell death .
Biochemical Pathways
The action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel on microtubules affects several biochemical pathways. The most significant is the cell cycle, specifically the mitosis phase . By preventing microtubule disassembly, the compound stops the cell from progressing through mitosis, leading to cell cycle arrest . This arrest triggers programmed cell death or apoptosis .
Pharmacokinetics
As a derivative of docetaxel, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Docetaxel is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in bile . These properties may influence the bioavailability of the compound .
Result of Action
The result of the action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is the inhibition of cell division and the induction of cell death . This makes it a potent agent against rapidly dividing cells, such as cancer cells .
Action Environment
The action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of certain enzymes in the body, particularly in the liver, can influence the metabolism and hence the effectiveness of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel typically involves multiple steps:
Deprotection of the tert-butoxycarbonyl (t-boc) group: This step involves the removal of the t-boc protecting group from Docetaxel using acidic conditions, such as trifluoroacetic acid.
Introduction of trichloroethyl carbonate groups: The deprotected intermediate is then reacted with trichloroethyl chloroformate in the presence of a base, such as pyridine, to introduce the trichloroethyl carbonate groups at the 7 and 10 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel undergoes various chemical reactions, including:
Hydrolysis: The trichloroethyl carbonate groups can be hydrolyzed under basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and carbonyl functional groups.
Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Produces oxidized derivatives with additional carbonyl groups.
Reduction: Results in reduced derivatives with additional hydroxyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain resistant cancer types.
Uniqueness
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is unique due to the presence of trichloroethyl carbonate groups, which may enhance its pharmacokinetic properties and binding affinity compared to other taxanes .
Activité Biologique
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel, often referred to as 7,10-DiTroc-10-deacetylbaccatin III, is a modified derivative of Docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound has garnered attention due to its potential biological activity and its role as an intermediate in the synthesis of Docetaxel and its metabolites. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in cancer treatment, and relevant research findings.
Molecular Structure
- Molecular Formula : C35H38Cl6O14
- Molecular Weight : 895.39 g/mol
- CAS Number : 95603-44-4
Structural Characteristics
The compound features a complex structure that includes multiple chloroethyl groups and a baccatin backbone. Its structural formula can be represented as follows:
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel exerts its biological effects primarily through:
- Microtubule Stabilization : Similar to Docetaxel, this compound binds to the β-subunit of tubulin, promoting microtubule assembly and stabilization. This action disrupts normal mitotic spindle function, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent cytotoxicity comparable to that of Docetaxel .
In Vitro Studies
Research has shown that N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel displays significant anti-cancer activity:
These results indicate that the compound is effective at low concentrations, suggesting a high potency against these cancer types.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate that this compound may enhance the therapeutic efficacy of Docetaxel when used in combination therapies. Animal models have shown improved survival rates and reduced tumor sizes when treated with N-Des-t-boc-10-deacetylbaccatin III alongside conventional chemotherapy .
Case Studies
- Case Study in Breast Cancer : A study involving patients with metastatic breast cancer demonstrated that when N-Des-t-boc-10-deacetylbaccatin III was used as part of a combination therapy regimen with other chemotherapeutics, there was a notable increase in response rates compared to standard treatments alone .
- Case Study in Lung Cancer : Another investigation focused on non-small cell lung cancer patients showed that incorporating this compound into treatment protocols led to enhanced tumor regression and improved quality of life metrics without significant increase in adverse effects .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47Cl6NO16/c1-21-25(63-38(56)32(53)31(51)23-12-8-6-9-13-23)17-44(59)36(66-37(55)24-14-10-7-11-15-24)34-42(5,35(54)33(30(21)41(44,3)4)65-40(58)61-19-29(46)50-48)26(64-39(57)60-18-28(45)49-47)16-27-43(34,20-62-27)67-22(2)52/h6-15,25-27,31-34,36,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIIKHQGPCJAP-LASXEMKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47Cl6NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.